Ethyl 5-bromo-6-methylnicotinate chemical properties
Ethyl 5-bromo-6-methylnicotinate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-bromo-6-methylnicotinate
Abstract
Ethyl 5-bromo-6-methylnicotinate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a reactive carbon-bromine bond, an electron-deficient pyridine ring, and an ethyl ester functional group—provide multiple avenues for chemical modification. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthetic routes, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers in leveraging this versatile building block.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. Ethyl 5-bromo-6-methylnicotinate is registered under CAS Number 1190862-70-4.[1] Its key identifiers and computed physicochemical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 5-bromo-6-methylpyridine-3-carboxylate | PubChem[1] |
| CAS Number | 1190862-70-4 | PubChem[1] |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 244.08 g/mol | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1)C)Br | PubChem[1] |
| InChIKey | AFNPRVLCAREGEN-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | Based on similar structures like 5-Bromo-6-chloronicotinic acid.[2] |
| Molecular Weight | 244.09 | From molecular formula.[3] |
| Boiling Point | 263°C | Predicted value.[3] |
| Density | 1.439 g/cm³ | Predicted value.[3] |
| XLogP3 | 2.2 | A measure of lipophilicity.[1] |
| Solubility | Slightly soluble in water.[3] | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and DMF. |
| Storage | Inert atmosphere, Room Temperature | Recommended for stability. |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and final product confirmation.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals.
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An ethyl ester pattern: a quartet around δ 4.0-4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet around δ 1.2-1.5 ppm (3H, -O-CH₂-CH₃ ).
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A singlet for the methyl group on the pyridine ring, likely appearing around δ 2.5-2.7 ppm (3H, Ar-CH₃ ).
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Two singlets in the aromatic region for the two pyridine protons, expected between δ 7.5-9.0 ppm. The exact chemical shifts depend on the electronic environment created by the substituents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display all nine unique carbon atoms.
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The ester carbonyl carbon (C =O) would be the most downfield signal, typically δ 160-170 ppm.
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Aromatic carbons attached to nitrogen and bromine will have characteristic shifts. The carbon bearing the bromine (C-Br) would appear around δ 115-125 ppm.
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The remaining four aromatic carbons will appear in the δ 120-155 ppm range.
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The ethyl ester carbons (-O-CH₂ - and -CH₃ ) will be visible around δ 60-65 ppm and δ 14-18 ppm, respectively.
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The methyl carbon on the ring (Ar-CH₃ ) is expected around δ 20-25 ppm.
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IR (Infrared Spectroscopy): The IR spectrum is invaluable for identifying key functional groups.
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A strong, sharp absorption band around 1710-1740 cm⁻¹ corresponding to the C=O stretch of the ethyl ester.
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Several bands in the 1450-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the pyridine ring.
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C-H stretching vibrations from the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹ .
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A C-Br stretching band, which is typically weak, would appear in the fingerprint region below 600 cm⁻¹ .
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MS (Mass Spectrometry): The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Purification
Ethyl 5-bromo-6-methylnicotinate is not typically synthesized from first principles in a standard research setting but is rather purchased as a building block. However, a plausible synthetic route involves the direct bromination of a suitable precursor, such as ethyl 6-methylnicotinate. The electron-rich nature of the pyridine ring, activated by the methyl group, facilitates electrophilic aromatic substitution.
